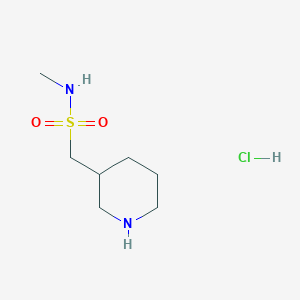

N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride

描述

N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride (CAS: 2044837-68-3) is a sulfonamide-derived compound featuring a piperidine ring substituted at the 3-position with a methylsulfonamide group and a methylamine moiety. Its molecular formula is C₇H₁₇ClN₂O₂S, with a molecular weight of 228.74 g/mol . As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it suitable for pharmaceutical and biochemical research applications.

属性

IUPAC Name |

N-methyl-1-piperidin-3-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-8-12(10,11)6-7-3-2-4-9-5-7;/h7-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLURBXARKRKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Overview

One of the most straightforward approaches involves the methylation of piperidin-3-amine derivatives using methylating agents such as methyl iodide or dimethyl sulfate. This method is often performed in organic solvents like dichloromethane or acetonitrile, with bases such as potassium carbonate or sodium hydride to facilitate methylation.

Reaction Scheme

Piperidin-3-amine + Methylating Agent → N-Methylpiperidin-3-amine

Specific Conditions

- Reagents: Methyl iodide or dimethyl sulfate

- Base: Potassium carbonate or sodium hydride

- Solvent: Dichloromethane or acetonitrile

- Temperature: Room temperature to 50°C

- Time: 4-12 hours

Advantages

- High regioselectivity

- Mild reaction conditions

- Suitable for scale-up

Limitations

- Handling of toxic methylating agents

- Need for subsequent purification steps

Formation of the Sulfonamide Functional Group

Method Overview

The sulfonamide moiety is introduced by reacting the methylated piperidine with methanesulfonyl chloride (MsCl). This step is critical for constructing the core functional group responsible for biological activity.

Reaction Scheme

N-Methylpiperidin-3-amine + Methanesulfonyl chloride → N-Methyl-N-(piperidin-3-yl)methanesulfonamide

Conditions

- Reagents: Methanesulfonyl chloride

- Base: Triethylamine or pyridine

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Reaction Time: 2-6 hours

Data Table 1: Typical Reaction Conditions for Sulfonamide Formation

| Parameter | Typical Range | References |

|---|---|---|

| Reagent | Methanesulfonyl chloride | , |

| Base | Triethylamine, pyridine | , |

| Solvent | Dichloromethane | , |

| Temperature | 0°C to room temperature | , |

| Reaction Time | 2-6 hours | , |

Methylation of the Sulfonamide Nitrogen

Method Overview

The final methylation step involves introducing a methyl group onto the nitrogen atom of the sulfonamide. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Conditions

- Reagents: Methyl iodide or dimethyl sulfate

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or dichloromethane

- Temperature: Room temperature to 50°C

- Time: 4-12 hours

Data Table 2: Methylation Conditions for Final Step

Conversion to Hydrochloride Salt

Method Overview

The free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically ethanol or ether.

Conditions

- Reagents: Hydrogen chloride gas or HCl solution

- Solvent: Ethanol or diethyl ether

- Temperature: Ambient

- Reaction Time: 1-3 hours

Notes:

- The salt formation enhances compound stability and solubility for pharmaceutical applications.

- The process is straightforward and widely used in pharmaceutical manufacturing.

Alternative Synthetic Routes and Research Findings

Suzuki-Miyaura Cross-Coupling Approach

According to recent patents, such as US8153629B2, a more sophisticated route involves palladium-catalyzed Suzuki coupling of boronic acids with halogenated intermediates, followed by reductive amination and functional group transformations. This method allows for precise stereochemical control and diversification of the molecular structure.

Key Steps

- Preparation of halogenated intermediates (e.g., 2,4-dichlorothieno[3,2-d]pyrimidine)

- Palladium-catalyzed cross-coupling with boronic acids

- Reductive amination to introduce amino groups

- Sulfonamide formation via reaction with methanesulfonyl chloride

- Final methylation of the sulfonamide nitrogen

Research Data

Summary of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct methylation of piperidine amine | Simple, high yield, scalable | Cost-effective, straightforward | Toxic reagents, requires purification |

| Sulfonamide formation via MsCl | Widely used, high selectivity | Well-established, scalable | Handling of corrosive reagents |

| Suzuki cross-coupling | Enables diversification, stereocontrol | Precise, versatile | Requires palladium catalyst, more complex setup |

| Industrial continuous flow synthesis | Scalable, controlled conditions | High throughput, consistent quality | Equipment cost, process optimization needed |

化学反应分析

Types of Reactions

N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce secondary amines .

科学研究应用

Organic Synthesis

N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in diverse chemical reactions makes it valuable for creating pharmaceuticals and other biologically active compounds. For example:

| Reaction Type | Common Reagents | Applications |

|---|---|---|

| Oxidation | Hydrogen peroxide | Synthesis of oxidized derivatives |

| Reduction | Lithium aluminum hydride | Production of reduced forms |

| Nucleophilic Substitution | Amines, alcohols | Formation of substituted derivatives |

Biological Research

In biological contexts, this compound is utilized to study enzyme interactions and receptor modulation. Its mechanism of action involves binding to specific molecular targets, influencing cellular pathways related to growth and proliferation. Notably, it has been investigated for its potential role in treating various conditions, including cancer:

- Cancer Research : The compound has shown promise as an inhibitor of receptor tyrosine kinases (RTKs), which are often overexpressed in tumors. By inhibiting these kinases, it may help suppress abnormal cell growth .

Pharmaceutical Development

The compound is also explored for its therapeutic potential in drug discovery. Its structural properties allow it to interact with biological targets effectively, making it a candidate for developing new medications aimed at treating neurological disorders and cancers .

Industrial Applications

In the industrial sector, this compound is employed as an intermediate in the production of specialty chemicals and agrochemicals. Its versatility in chemical reactions facilitates the development of various industrial products.

Case Study 1: Inhibition of PI3K Pathway

Research has demonstrated that sulfonamide derivatives similar to N-methyl-1-(piperidin-3-yl)methanesulfonamide can inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, crucial for cell survival and proliferation. This inhibition is significant in cancer treatment strategies aimed at reducing tumor growth .

Case Study 2: Anticancer Activity

A study highlighted the efficacy of this compound in inhibiting cancer cell lines through its action on RTKs. The results indicated a decrease in cell viability and proliferation rates when treated with this compound, suggesting its potential as a therapeutic agent against malignancies .

作用机制

The mechanism of action of N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Key Observations:

Ring Systems and Heteroatoms: The target compound’s piperidine ring (6-membered, one nitrogen) contrasts with morpholine (6-membered, one oxygen and one nitrogen) in the morpholine analog . The azetidine analog (4-membered ring) introduces ring strain, which may reduce stability but enhance reactivity in certain synthetic pathways .

Salt vs. Free Base :

- The hydrochloride salt form (as in the target compound and the morpholine analog) improves aqueous solubility compared to the free base N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide. This is critical for in vitro assays requiring polar solvents .

Substituent Effects :

- The ethyl group in N-ethyl-1-methylazetidin-3-amine introduces steric bulk, which could hinder interactions with flat binding pockets compared to the methyl-sulfonamide group in the target compound .

Pharmacological and Physicochemical Implications

- Solubility and Bioavailability : Hydrochloride salts generally exhibit higher solubility than free bases, favoring oral or injectable formulations. The target compound’s hydrochloride form may offer advantages in preclinical pharmacokinetic studies .

- Target Selectivity : The sulfonamide group in the target compound and its morpholine analog enables hydrogen bonding with biological targets (e.g., carbonic anhydrases), whereas the azetidine analog lacks this functional group, limiting similar interactions .

生物活性

N-Methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride, often referred to as N-Me-Piperidine sulfonamide, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula: C₇H₁₇ClN₂O₂S

- CAS Number: 2007919-47-1

- IUPAC Name: this compound

The presence of the piperidine moiety is significant as it aids in the compound's ability to penetrate the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders treatment.

This compound interacts with various biological targets, primarily enzymes and neurotransmitter receptors. The sulfonamide functional group is crucial for its reactivity and biological activity. The compound's mechanism involves modulating the activity of these targets, which can lead to therapeutic effects in several conditions.

Biological Activities

-

Neuropharmacological Effects:

- Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in CNS-related conditions.

-

Antimicrobial Properties:

- Research indicates that this compound may possess antimicrobial activity. However, specific mechanisms remain to be fully elucidated, necessitating further investigation into its efficacy against various pathogens.

-

Enzyme Inhibition:

- The compound has been utilized in studies focusing on enzyme inhibition, particularly in metabolic pathways. Its role as a reagent in biological research highlights its importance in understanding enzyme interactions and functions.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Neuropharmacological | Potential for treating CNS disorders | |

| Antimicrobial | Evidence of activity against certain pathogens | |

| Enzyme Interaction | Used as a reagent to study enzyme inhibition |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated a reduction in neuronal apoptosis and inflammation markers, supporting its potential use in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited bactericidal effects against specific strains of bacteria. Further research is needed to identify the exact mechanisms and efficacy levels compared to existing antimicrobial agents.

Applications in Medicinal Chemistry

This compound is used extensively in medicinal chemistry for:

- Drug Development: Its unique structure makes it a valuable lead compound for developing new therapeutics targeting CNS disorders and infections.

- Research Reagent: Employed in various biochemical assays to explore enzyme functions and interactions.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling methanesulfonyl chloride with a piperidine precursor. For example, a similar compound, N-(3-(chloromethyl)phenyl)methanesulfonamide, was synthesized by reacting 3-(chloromethyl)aniline hydrochloride with triethylamine in tetrahydrofuran (THF), followed by slow addition of methanesulfonyl chloride under stirring at room temperature . To optimize efficiency:

- Use inert conditions (argon/nitrogen) to prevent side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purify intermediates via recrystallization or column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Analyze via HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥98% is typical for research-grade material .

- Structural Confirmation : Use H/C NMR to verify piperidine and sulfonamide moieties. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. X-ray crystallography may resolve stereochemical ambiguities if applicable .

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in a sealed container at 2–8°C in a dry environment. Avoid contact with oxidizing agents .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Methodological Answer :

- Pharmacophore Modeling : Use software like Schrödinger Suite to map hydrogen bond acceptors (sulfonamide oxygen) and hydrophobic regions (piperidine ring).

- ADME Prediction : Tools like SwissADME estimate properties such as gastrointestinal absorption (GI) and blood-brain barrier (BBB) penetration. For example, similar sulfonamides show moderate BBB permeability (logBB = -0.5 to 0.3) .

- Docking Studies : Target enzymes like carbonic anhydrase or kinase domains using AutoDock Vina. Validate with experimental IC values .

Q. What experimental strategies resolve contradictions in solubility data for sulfonamide derivatives?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry. For example, a related compound, 3-Phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride, exhibited solubility >10 mg/mL in DMSO but <1 mg/mL in water .

- Co-solvent Systems : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility.

- Thermodynamic Analysis : Perform van’t Hoff plots to assess temperature-dependent solubility .

Q. How can researchers design in vitro assays to evaluate this compound’s inhibitory effects on specific enzyme targets?

- Methodological Answer :

- Enzyme Selection : Prioritize targets based on structural analogs. For instance, sulfonamides often inhibit carbonic anhydrase or VEGFR2 .

- Assay Conditions : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) in pH 7.4 buffer. Include positive controls (e.g., acetazolamide for carbonic anhydrase).

- Data Analysis : Calculate IC via nonlinear regression (GraphPad Prism) and validate with kinetic studies (Lineweaver-Burk plots) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates .

- Quality Control (QC) : Establish strict criteria for starting material purity (e.g., ≥99% for piperidine precursors) .

- Scale-Up Protocols : Use continuous flow reactors for consistent mixing and temperature control .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using tools like RevMan, focusing on variables such as cell line (e.g., HEK293 vs. HeLa) or assay pH.

- Orthogonal Assays : Validate findings with alternate methods (e.g., SPR for binding affinity if ELISA data are inconsistent) .

- Structural Analog Comparison : Cross-reference with structurally similar compounds (e.g., Dronedarone Hydrochloride) to identify SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。